molecular formula C12H18O B14421927 Benzene, (2-(1-methylethoxy)propyl)- CAS No. 86837-65-2

Benzene, (2-(1-methylethoxy)propyl)-

Cat. No.: B14421927
CAS No.: 86837-65-2
M. Wt: 178.27 g/mol
InChI Key: DLXYCIPTVAINIZ-UHFFFAOYSA-N
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Description

Benzene, (2-(1-methylethoxy)propyl)-, is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with a 2-(1-methylethoxy)propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzene, (2-(1-methylethoxy)propyl)-, typically involves the alkylation of benzene with a suitable alkylating agent. One common method is the Friedel-Crafts alkylation, where benzene reacts with 2-(1-methylethoxy)propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of benzene, (2-(1-methylethoxy)propyl)-, may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzene, (2-(1-methylethoxy)propyl)-, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (e.g., chlorine, bromine) for halogenation are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of benzene, (2-(1-methylethoxy)propyl)-, yields nitro derivatives, while oxidation can produce carboxylic acids or ketones.

Scientific Research Applications

Benzene, (2-(1-methylethoxy)propyl)-, has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studies of aromatic substitution reactions.

    Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmacophore in drug design and development.

    Industry: It is utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of benzene, (2-(1-methylethoxy)propyl)-, involves its interaction with molecular targets through various pathways. In electrophilic aromatic substitution reactions, the compound undergoes a two-step mechanism:

    Formation of the Arenium Ion: The electrophile forms a sigma-bond with the benzene ring, generating a positively charged arenium ion.

    Restoration of Aromaticity: A proton is removed from the arenium ion, restoring the aromaticity of the benzene ring.

Comparison with Similar Compounds

Similar Compounds

    Benzene, (1-methylethyl)-:

    Benzene, (1-methylethoxy)-: This compound has a methylethoxy group directly attached to the benzene ring.

Uniqueness

Benzene, (2-(1-methylethoxy)propyl)-, is unique due to the specific positioning of the 2-(1-methylethoxy)propyl group, which influences its reactivity and properties

Properties

86837-65-2

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

2-propan-2-yloxypropylbenzene

InChI

InChI=1S/C12H18O/c1-10(2)13-11(3)9-12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3

InChI Key

DLXYCIPTVAINIZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(C)CC1=CC=CC=C1

Origin of Product

United States

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